![molecular formula C23H27FN2O5S B2723582 (4-Ethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 946217-25-0](/img/structure/B2723582.png)

(4-Ethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

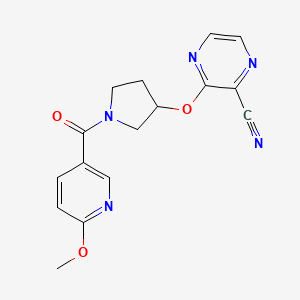

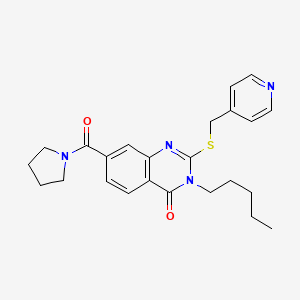

The compound “(4-Ethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone” is a complex organic molecule. It contains several functional groups and structural features, including an ethoxyphenyl group, a fluoromethylphenyl group, a sulfonyl group, and a diazaspirodecanone group .

Molecular Structure Analysis

The molecular formula of the compound is C23H27FN2O5S, with an average mass of 462.534 Da and a monoisotopic mass of 462.162476 Da . The presence of the sulfonyl group, the fluorine atom, and the diazaspirodecanone group suggest that this compound may have interesting chemical properties.Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Reaction Mechanisms

The synthesis and reaction mechanisms involving complex molecules like the one often explore novel synthetic pathways or the development of new compounds with potential applications in drug discovery or material science. For example, the work by Yoshida et al. (1988) on cyclopropenone oximes preparation and their reaction with isocyanates offers insights into the preparation of diazaspiro compounds, which are structurally related to the compound of interest, highlighting innovative synthetic routes and potential chemical reactivity applicable in synthesizing related compounds (Yoshida et al., 1988).

Polymer Science and Materials

Research in polymer science often focuses on developing materials with specific desirable properties, such as high proton conductivity for fuel cell applications. For instance, Kim, Robertson, and Guiver (2008) have synthesized new sulfonated side-chain grafting units for proton exchange membranes, utilizing sulfonated compounds that share functional groups with the compound . Their work contributes to advancements in materials that can efficiently conduct protons, essential for fuel cell technology (Kim, Robertson, & Guiver, 2008).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, compounds structurally related to the one mentioned are explored for their potential therapeutic applications. For example, Caroon et al. (1981) synthesized a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, examining their antihypertensive activity. Such studies contribute to the development of new drugs with specific biological targets, demonstrating the compound's relevance in drug discovery and pharmacological research (Caroon et al., 1981).

Advanced Materials and Applications

Research into novel compounds often extends into materials science, exploring applications such as biolubricants or advanced fluorescent materials. For instance, Kurniawan et al. (2017) investigated novel compounds derived from oleic acid for potential biolubricant applications, indicating the broad applicability of complex organic compounds in developing sustainable and efficient materials (Kurniawan et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4-ethoxyphenyl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN2O5S/c1-3-30-19-6-4-18(5-7-19)22(27)25-12-10-23(11-13-25)26(14-15-31-23)32(28,29)20-8-9-21(24)17(2)16-20/h4-9,16H,3,10-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQNHOSQOIUCNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC(=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,1'-biphenyl]-4-yloxy)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2723501.png)

![N-[2-(dimethylamino)ethyl]-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B2723503.png)

![1-(2-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]ethoxy}ethyl)pyridinium](/img/structure/B2723512.png)

![2-(3,4-Dimethoxyphenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2723513.png)

![1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2723518.png)

![3,5-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzenecarboxamide](/img/structure/B2723521.png)